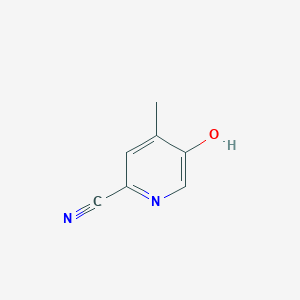

5-Hydroxy-4-methylpicolinonitrile

Description

Contextualization within Picolinonitrile Chemistry

Picolinonitrile, also known as 2-cyanopyridine (B140075), is the parent compound from which 5-Hydroxy-4-methylpicolinonitrile is derived. sigmaaldrich.comchemspider.com Picolinonitriles belong to the larger class of cyanopyridines, which are pyridine (B92270) rings where a hydrogen atom has been replaced by a nitrile (-C≡N) group. The chemistry of picolinonitriles is rich and varied, largely due to the electron-withdrawing nature of the nitrile group and the inherent properties of the pyridine ring.

The pyridine ring itself is a six-membered aromatic heterocycle containing one nitrogen atom. nih.govpharmaguideline.com This nitrogen atom imparts a degree of basicity to the molecule and influences its reactivity. nih.govpharmaguideline.com Picolinonitriles are often used as starting materials or intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net The nitrile group can undergo a variety of transformations, such as hydrolysis to carboxylic acids or reduction to amines, further expanding its synthetic utility.

Significance as a Substituted Pyridine Derivative in Organic Synthesis

Substituted pyridines are a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net The pyridine scaffold is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net Its presence can significantly influence the pharmacological properties of a molecule, often enhancing water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.gov

The synthesis of specifically substituted pyridines is a major focus of organic chemistry research. researchgate.netorganic-chemistry.org Methods such as the Hantzsch and Guareschi-Thorpe syntheses have been historically significant, while newer methods continue to be developed to allow for more precise and efficient construction of these important molecules. pharmaguideline.com this compound is an example of a trisubstituted pyridine, a class of compounds that are frequently found in biologically active molecules. acs.org The specific arrangement of its functional groups—a hydroxyl group at position 5, a methyl group at position 4, and a nitrile group at position 2—offers multiple points for further chemical modification.

Scope of Current Academic Investigation

Current research on this compound is primarily focused on its synthesis and its potential as an intermediate for creating more complex, biologically active compounds. A notable synthetic route has been developed that allows for the construction of 4-substituted 3-hydroxypicolinonitriles, including the 4-methyl derivative. acs.orgacs.org

This synthetic approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in the resulting isoxazolopyridines. acs.org This method is significant because it proceeds under mild conditions and avoids the use of strong bases, which can be problematic for some sensitive functional groups. acs.orgacs.org The synthesis has been demonstrated in both a stepwise and a one-pot fashion, offering flexibility to the synthetic chemist. acs.org

The interest in compounds like this compound stems from the fact that the 2,3,4-trisubstituted pyridine core is present in molecules with a range of biological activities, including anti-inflammatory and antifungal agents. acs.org The hydroxyl group on the pyridine ring, in particular, provides a handle for introducing a variety of other functional groups. acs.org

Below are tables detailing the properties of this compound and the yields of its synthesis as reported in academic literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1256792-51-4 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 155 °C |

Source: abovchem.comsigmaaldrich.comacs.orgacs.org

Table 2: Reported Synthetic Yields of 3-Hydroxy-4-methylpicolinonitrile *

| Synthetic Method | Yield |

|---|---|

| Stepwise (Procedure A) | 83% |

| One-Pot, Two-Steps (Procedure B) | 56% |

*Note: In the primary literature, this compound is referred to as 3-Hydroxy-4-methylpicolinonitrile. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-6(3-8)9-4-7(5)10/h2,4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFLGLPWVNDWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 4 Methylpicolinonitrile

Established Reaction Pathways

A significant advancement in the synthesis of 5-Hydroxy-4-methylpicolinonitrile involves a sequence of reactions that form and then break an N-O bond within a fused ring system. nih.govacs.orgnih.gov This strategy offers a unique and efficient route to the desired product.

Isoxazolopyridine Formation and N–O Bond Cleavage Sequence.nih.govacs.orgnih.gov

A key strategy for synthesizing this compound and its derivatives is through the formation of an isoxazolopyridine intermediate, followed by the cleavage of the nitrogen-oxygen (N–O) bond. nih.govacs.orgnih.gov This method has been demonstrated to be effective and can be performed in a stepwise or a one-pot fashion. nih.govacs.org

The stepwise synthesis begins with a 4-propargylaminoisoxazole, which undergoes an intramolecular SEAr (Substitution Electrophilic Aromatic) reaction catalyzed by gold(I) to form an isoxazolopyridine. nih.govacs.org This intermediate is then isolated. The subsequent step involves the cleavage of the N–O bond in the isoxazolopyridine to yield the final 3-hydroxy-4-substituted picolinonitrile product. nih.govacs.org The N-O bond cleavage can be achieved under various conditions, including using aqueous hydrochloric acid in methanol (B129727) or potassium carbonate in dry methanol. nih.govacs.org For instance, treating isoxazolopyridine 9a with aqueous HCl in MeOH resulted in a 70% yield of the desired product, 5a. nih.gov A more general procedure involves stirring the isoxazolopyridine with potassium carbonate in dry methanol at 60°C for 30 minutes. nih.gov

Here is a table summarizing the yields for the stepwise synthesis of various 3-hydroxy-4-substituted picolinonitriles:

| Compound | R Group | Yield (Procedure A) |

| 5b | Methyl | 83% |

| 5f | 4-Methoxyphenyl | 84% |

| 5h | 4-(Trifluoromethyl)phenyl | 51% |

| Data sourced from ACS Omega. acs.org |

To improve synthetic efficiency, a one-pot procedure has been developed that combines the isoxazolopyridine formation and the N–O bond cleavage steps without isolating the intermediate. nih.govacs.org This approach starts with the gold(I)-catalyzed cyclization of a 4-propargylaminoisoxazole in 1,2-dichloroethane. nih.govacs.org After the formation of the isoxazolopyridine, dry methanol and potassium carbonate are added directly to the reaction mixture, which is then heated to induce the N–O bond cleavage, affording the final 3-hydroxy-4-substituted picolinonitrile. nih.govacs.org While this one-pot method is more streamlined, the yields are sometimes slightly lower than the combined yields of the stepwise procedure. acs.org

The following table compares the yields of the one-pot synthesis with the stepwise approach for selected compounds:

| Compound | R Group | One-Pot Yield (Procedure B) | Stepwise Yield (Procedure A) |

| 5b | Methyl | 56% | 83% |

| 5f | 4-Methoxyphenyl | 57% | 84% |

| 5h | 4-(Trifluoromethyl)phenyl | 49% | 51% |

| Data sourced from ACS Omega. acs.org |

The cleavage of the N–O bond in 3-unsubstituted isoxazolopyridines is a crucial step in this synthetic sequence. nih.govacs.org It is known that isoxazoles lacking a substituent at the 3- or 5-position are susceptible to N-O bond cleavage under mild basic conditions. nih.gov Theoretical studies and mechanistic reports suggest that the process can be initiated by an acid activating the oxygen atom of the isoxazole (B147169) ring, followed by a counteranion or solvent molecule abstracting a proton from the 3-position. acs.org In the case of base-mediated cleavage, such as with hydroxide (B78521) or formate, a concerted mechanism involving deprotonation at the 3-position and simultaneous N–O bond scission is supported by theoretical calculations. nih.gov Other research into N-O bond cleavage highlights metal-free methods using neutral organic super-electron donors, which proceed via a single-electron transfer (SET) mechanism to initiate the cleavage. organic-chemistry.org

Prior Reported Synthetic Strategies for Hydroxypicolinonitriles.nih.gov

Before the development of the isoxazolopyridine-based method, the synthesis of 3-hydroxy-4-substituted picolinonitriles was more limited. nih.gov

The previously established and only reported procedure for synthesizing 4-substituted 3-hydroxypicolinonitriles involved a multi-step process starting from 3-hydroxypicolinonitrile. nih.gov This method required the formation of a carbamate (B1207046) from the hydroxyl group of 3-hydroxypicolinonitrile. nih.gov This carbamate then served as a directed metalation group for ortho-lithiation at the 4-position using a strong base. nih.gov The resulting lithiated species could then be trapped with an electrophile, such as iodine or a formyl group, to introduce the desired substituent at the 4-position. nih.gov A significant drawback of this method is the requirement for harsh, strongly anionic conditions, and the reported yields for the conversion of the carbamate to the final product were in the range of 48–53%. nih.gov

Electrophilic Trapping Reactions

The synthesis of 4-substituted-3-hydroxypicolinonitriles, the structural class to which this compound belongs, has been approached through electrophilic trapping. One established, albeit limited, procedure involves the use of 3-hydroxypicolinonitrile as the starting material. acs.org This method necessitates the initial protection of the hydroxyl group, typically through the formation of a carbamate. acs.org

Following the protection step, the molecule undergoes ortho-lithiation. This step uses a strong organolithium base to selectively deprotonate the carbon atom at the 4-position, which is adjacent (ortho) to the directing carbamate group. The resulting lithiated intermediate is a potent nucleophile. This nucleophilic species is then "trapped" by an appropriate electrophile. For the synthesis of this compound, the electrophile would be a methylating agent. This sequence of protection, directed ortho-metalation, and electrophilic trapping allows for the regioselective introduction of substituents onto the pyridine (B92270) ring. acs.org However, this pathway is noted to require stringent anionic conditions. acs.org

Comparative Analysis of Yields and Reaction Conditions

A comparative analysis of synthetic methods for this compound highlights significant differences in efficiency and the conditions required. The electrophilic trapping method, while effective in its regioselectivity, suffers from moderate yields and harsh reaction conditions.

In contrast, a more recent methodology has been developed involving the formation and subsequent rearrangement of an isoxazolopyridine intermediate. acs.org This newer approach provides two distinct pathways: a stepwise process and a one-pot, two-step synthesis. The stepwise procedure (Procedure A) for this compound affords a significantly higher yield of 83%. The one-pot variant (Procedure B), while more streamlined, results in a lower yield of 56%. acs.org Both of these outcomes represent an improvement over the 48–53% yield reported for the final substitution step in the ortho-lithiation and electrophilic trapping route. acs.org

| Synthetic Method | Key Steps | Yield for this compound | Reaction Conditions |

|---|---|---|---|

| Electrophilic Trapping | Carbamate protection, ortho-lithiation, electrophilic trapping | 48–53% (for substitution step) acs.org | Strong anionic conditions acs.org |

| Isoxazolopyridine Rearrangement (Stepwise) | Formation of isoxazolopyridine, N–O bond cleavage | 83% acs.org | K2CO3 in MeOH at 60 °C acs.org |

| Isoxazolopyridine Rearrangement (One-Pot) | In-situ formation of isoxazolopyridine and rearrangement | 56% acs.org | Cyclization at 60 °C followed by rearrangement with K2CO3 in MeOH at 60 °C acs.org |

General Synthetic Routes Applicable to Substituted Pyridines and Nitrile Derivatives

Beyond methods tailored specifically for this compound, a variety of general synthetic routes are available for constructing polysubstituted pyridines and related nitrile-containing heterocycles. These methods build the pyridine core from acyclic precursors or functionalize the pre-formed ring.

Multicomponent Cyclization Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are advantageous for creating molecular diversity and are a cornerstone of heterocyclic synthesis. rsc.orgacsgcipr.org

Classic examples include the Hantzsch pyridine synthesis. acsgcipr.org More contemporary MCRs for pyridine synthesis employ a range of catalysts and conditions. For instance, highly functionalized pentasubstituted pyridines can be synthesized through a domino reaction under solvent-free microwave irradiation. rsc.org Another modern approach utilizes nitrogen-doped graphene as a dual acid-base catalyst for the one-pot reaction of arylaldehydes, diethyl-acetylene dicarboxylates, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) to produce polysubstituted pyridines in high yields. benthamdirect.com These methods often proceed through a series of condensation, addition, and cyclization reactions, sometimes followed by an in-situ oxidation step to yield the aromatic pyridine ring. acsgcipr.orgbenthamdirect.com

Ring-Closing Olefin Metathesis Approaches

Ring-closing olefin metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including heteroaromatics like pyridines. nih.govrsc.org The general strategy involves the synthesis of an acyclic diene precursor containing the necessary atoms for the pyridine ring. nih.gov

This diene is then subjected to a ruthenium-based catalyst, such as a Grubbs-type catalyst, which mediates the intramolecular metathesis reaction to form a non-aromatic heterocyclic ring and release a small olefin byproduct like ethylene. nih.govsigmaaldrich.com The final step is aromatization of the newly formed ring to generate the pyridine scaffold. This can be achieved through various methods, including oxidation or, as has been demonstrated, by designing the precursor to eliminate a group such as sulfinate upon cyclization. rsc.org RCM has been successfully applied to create a variety of substituted pyridines. nih.govakshatrathi.com

Base-Catalyzed Polysubstituted Pyridine Syntheses

Base-catalyzed reactions provide another major avenue for the synthesis of substituted pyridines. These methods typically involve the use of a base to generate a nucleophilic intermediate that initiates a cascade of cyclization and condensation reactions.

One such approach is the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. In this method, a base like potassium trimethylsilanolate initiates a sequence involving C-arylation, aldol (B89426) condensation, and oxidation to furnish tetrasubstituted pyridines. nih.govacs.org Another relevant strategy is the base-mediated cyclization of specifically substituted starting materials. For example, alkyl 2-(2-nitroaryl)-2-butenoates can be cyclized using bases like potassium tert-butoxide or sodium tert-pentoxide to afford N-hydroxy- and N-alkoxyindoles, demonstrating a base-induced cyclization to form a nitrogen-containing heterocycle. nih.gov

Directed Functionalization Techniques

In contrast to building the pyridine ring from scratch, directed functionalization techniques introduce substituents at specific positions on a pre-existing pyridine ring. These methods are crucial for the late-stage modification of complex molecules. rsc.org The inherent electron-deficient nature of the pyridine ring and the strong coordinating power of the nitrogen atom present unique challenges to its direct functionalization. rsc.org

Strategies have been developed to overcome these challenges. One approach uses a transient activator, such as an N-alkylating reagent, to form a pyridinium (B92312) salt in situ. This activation facilitates palladium-catalyzed C-H arylation at the C-2 and C-6 positions. acs.org To achieve functionalization at the electronically disfavored meta-position (C-3 or C-5), more complex strategies involving temporary dearomatization have been developed, such as ring-opening/ring-closing sequences. nih.gov Furthermore, the use of less common organometallic bases can alter the inherent reactivity. For example, using n-butylsodium instead of an organolithium base can generate a 4-sodiopyridine intermediate, enabling functionalization at the C-4 position and overriding the typical C-2 metalation preference. chemrxiv.org

Reaction Mechanisms and Chemical Transformations of 5 Hydroxy 4 Methylpicolinonitrile

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring in 5-Hydroxy-4-methylpicolinonitrile is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, coupled with the electron-withdrawing nature of the nitrile group, generally deactivates the ring towards electrophilic aromatic substitution (EAS). rsc.orgyoutube.com However, the presence of the hydroxyl group at the 5-position and the methyl group at the 4-position counteracts this deactivation to some extent. The hydroxyl group, in particular, is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this specific molecule, this would favor substitution at the 6- and 2-positions. The methyl group also provides a modest activating effect. Despite this, harsh reaction conditions are often required for electrophilic substitution on pyridine rings. quora.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4, which are activated by the ring nitrogen. quimicaorganica.org In this compound, the presence of a good leaving group at these positions would facilitate nucleophilic attack. The molecule can also be activated towards nucleophilic attack by N-alkylation, which further increases the ring's positive charge. researchgate.net

The pyridine nitrogen itself possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-alkylated pyridinium (B92312) salts. acs.org

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing character polarizes the C≡N bond, making the carbon atom electrophilic. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. numberanalytics.com Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org Base-catalyzed hydrolysis involves the direct addition of a hydroxide (B78521) ion to the electrophilic carbon of the nitrile. pressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of an imine intermediate.

Cycloaddition Reactions: Aromatic nitriles can participate in various cycloaddition reactions. For instance, they can react with 1,3-dipoles to form five-membered heterocyclic rings in [3+2] cycloaddition reactions. numberanalytics.com

Reactivity at the Hydroxyl Group

The hydroxyl group (-OH) at the 5-position is a key site of reactivity. It can act as a nucleophile and a proton donor.

Tautomerism: Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. researchgate.netacs.org For this compound, this equilibrium would be with 4-methyl-2-oxo-1,2-dihydropyridine-5-carbonitrile. The position of this equilibrium can be influenced by the solvent and the presence of acids or bases. nih.gov This tautomerism is crucial as the pyridone form has different reactivity, for instance, the nitrogen atom in the pyridone is more nucleophilic.

Alkylation and Acylation: As a nucleophile, the hydroxyl group can be readily alkylated to form ethers or acylated to form esters using appropriate alkylating or acylating agents. Specific N-alkylation of hydroxypyridines can also be achieved under catalyst- and base-free conditions with organohalides. acs.org

Regioselectivity and Stereoselectivity in Chemical Reactions

The regioselectivity of reactions involving this compound is primarily dictated by the electronic and steric effects of the substituents on the pyridine ring.

In electrophilic aromatic substitution , the directing effects of the hydroxyl and methyl groups would favor substitution at the 2- and 6-positions. However, steric hindrance from the adjacent methyl group might disfavor attack at the 3-position.

In nucleophilic aromatic substitution , attack is favored at the 2- and 6-positions due to activation by the ring nitrogen. The specific site of attack would depend on the presence of a suitable leaving group.

Catalyst-Mediated Activation and Transformation Pathways

Catalysis plays a significant role in modulating the reactivity and enabling specific transformations of hydroxypyridine derivatives.

Acid and Base Catalysis: As mentioned, acids and bases can catalyze the tautomerization between the hydroxy and pyridone forms, thereby influencing the reaction pathway. nih.gov Acid catalysis is also crucial for the hydrolysis of the nitrile group. numberanalytics.com

Metal-Catalyzed Cross-Coupling: The hydroxyl group can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position. acs.org

Enzyme Catalysis: While not specifically documented for this compound, enzymes are known to catalyze a wide range of reactions on pyridine derivatives with high regioselectivity and stereoselectivity.

Derivatization Strategies and Functional Group Interconversions of 5 Hydroxy 4 Methylpicolinonitrile

Conversion of the Nitrile Group to Diverse Functional Moieties

The nitrile group (C≡N) on the picolinonitrile ring is a versatile functional handle that can be converted into several other important chemical moieties. These transformations typically involve reactions such as hydrolysis, reduction, and addition of nucleophiles.

Amine and Amido Derivatives

The reduction of the nitrile group is a primary method for producing aminomethyl pyridine (B92270) derivatives. This transformation is commonly achieved through catalytic hydrogenation using catalysts like nickel or by chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The resulting primary amine can be further derivatized.

Partial hydrolysis of the nitrile leads to the formation of the corresponding amido derivative, 5-hydroxy-4-methylpicolinamide. This reaction can be carried out under controlled acidic or basic conditions. The amide itself is a key intermediate for further chemical synthesis. docbrown.infoorganic-chemistry.org

Table 1: Synthesis of Amine and Amido Derivatives

| Starting Material | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 5-Hydroxy-4-methylpicolinonitrile | Nitrile Reduction | LiAlH₄ or H₂/Ni | (5-Hydroxy-4-methylpyridin-2-yl)methanamine |

| This compound | Partial Hydrolysis | Controlled H⁺ or OH⁻ | 5-Hydroxy-4-methylpicolinamide |

Imidate and Amidoxime Formation

The nitrile group readily reacts with alcohols in the presence of an acid catalyst, such as hydrogen chloride, to form imidates. This reaction, known as the Pinner reaction, is a well-established method for activating nitriles for further transformations. rroij.com

Furthermore, treatment of this compound with hydroxylamine (B1172632) leads to the formation of this compound N'-oxide, an amidoxime. nih.govresearchgate.net Amidoximes are valuable intermediates in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles, and are recognized for their chelating properties. nih.govnih.gov The reaction is typically performed by mixing the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. nih.govgoogle.com

Table 2: Formation of Imidates and Amidoximes

| Starting Material | Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|---|

| This compound | Pinner Reaction | Alcohol, HCl | Imidate |

| This compound | Amidoxime Formation | Hydroxylamine (NH₂OH) | Amidoxime |

Keto and Carboxyl Group Generation

The nitrile group can be converted into a keto group through reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, followed by hydrolysis of the resulting imine intermediate. libretexts.org This allows for the introduction of a variety of alkyl or aryl side chains.

Complete hydrolysis of the nitrile functionality under more vigorous acidic or basic conditions results in the formation of a carboxylic acid. libretexts.orgsavemyexams.com Heating the nitrile under reflux with a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) will yield 5-hydroxy-4-methylpicolinic acid. docbrown.infolibretexts.orggoogle.com If alkaline hydrolysis is used, the initial product is the carboxylate salt, which then requires acidification to produce the free carboxylic acid. libretexts.orgsavemyexams.com

Table 3: Generation of Keto and Carboxyl Groups

| Starting Material | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Grignard Reaction | 1. RMgX 2. H₃O⁺ | (5-Hydroxy-4-methylpyridin-2-yl)(R)methanone |

| This compound | Acid Hydrolysis | HCl (aq), heat | 5-Hydroxy-4-methylpicolinic acid |

| This compound | Alkaline Hydrolysis | 1. NaOH (aq), heat 2. H₃O⁺ | 5-Hydroxy-4-methylpicolinic acid |

Esterification Reactions

While direct esterification from the nitrile is not standard, the carboxylic acid derivative, 5-hydroxy-4-methylpicolinic acid, obtained from nitrile hydrolysis, can be readily esterified. Standard esterification protocols, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed to produce a wide array of esters.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group on the pyridine ring is another key site for derivatization, allowing for the introduction of various functionalities through acylation and alkylation reactions.

Acylation and Alkylation Strategies

The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction transforms the hydroxyl group into an ester functionality, which can alter the compound's properties.

Alkylation of the hydroxyl group leads to the formation of ethers. This is typically achieved by treating the starting material with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This Williamson ether synthesis is a versatile method for introducing a wide range of alkyl or aryl groups. acs.org

Table 4: Functionalization of the Hydroxyl Group

| Starting Material | Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|---|

| This compound | O-Acylation | Acid chloride or Anhydride, Base | Ester |

| This compound | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

Etherification Approaches

The hydroxyl group at the 5-position of the picolinonitrile ring is a prime site for modification, with etherification being a common strategy to introduce a wide range of alkyl or aryl substituents. This transformation not only alters the steric and electronic properties of the molecule but also serves as a key step in the synthesis of more complex derivatives. The general approach to the etherification of hydroxypyridines involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile in a substitution reaction with an appropriate electrophile, typically an alkyl or aryl halide.

A common method for the O-alkylation of hydroxypyridines is the Williamson ether synthesis. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, followed by the addition of an alkylating agent. The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution.

| Reagent System | Reaction Conditions | Product Type | Reference |

| Alkyl halide, K₂CO₃ | Reflux in acetone | O-alkylated pyrimidine (B1678525) | nih.gov |

| Alkyl halide, NaH | Room temperature in DMF | O-alkylated pyridine | General methodology |

Research on related hydroxypyridine carbonitriles has demonstrated the feasibility of selective O-alkylation. For instance, the reaction of a substituted 2-oxo-pyridine-3,5-dicarbonitrile with various aromatic aldehydes and malononitrile (B47326) in the presence of piperidine (B6355638) leads to the formation of 6-amino-4-(aryl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles, which can undergo further reactions nih.gov. While this is an intramolecular cyclization, the principles of nucleophilic addition to the pyridine ring system are relevant.

Protective Group Chemistry

In multi-step syntheses involving this compound, the selective protection of the hydroxyl group is often a critical step to prevent unwanted side reactions. A suitable protecting group must be introduced under mild conditions, be stable to the reaction conditions of subsequent steps, and be readily removable under specific and non-destructive conditions.

One commonly used protecting group for hydroxyl functions is the methoxyethoxymethyl (MEM) group. The protection of hydroxypyridines can be achieved using MEM-Cl in the presence of a base. This group is known for its stability under a range of conditions and can be removed under acidic conditions.

| Protecting Group | Introduction Reagent | Deprotection Condition | Reference |

| Methoxyethoxymethyl (MEM) | MEM-Cl, Base | Acidic conditions | General methodology |

| Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis (e.g., H₂, Pd/C) | General methodology |

| Silyl ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | General methodology |

The synthesis of 3-hydroxy-4-substituted picolinonitriles has been reported, with the hydroxyl group being available for further functionalization, which implies the potential need for its protection during the manipulation of other parts of the molecule nih.gov.

Modification at the Methyl Position

The methyl group at the 4-position of the pyridine ring, while generally less reactive than the hydroxyl or cyano groups, can also be a site for chemical modification. The reactivity of a methyl group on a pyridine ring is influenced by the electronic nature of the ring and the position of the methyl group.

One common reaction of methylpyridines is condensation with aldehydes and ketones. This reaction is typically catalyzed by a base and proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile. This strategy allows for the elongation of the carbon chain and the introduction of new functional groups.

Furthermore, radical reactions can be employed to functionalize the methyl group. For instance, the Minisci reaction, which involves the addition of a radical to a protonated pyridine ring, can be adapted for the functionalization of methylpyridines.

| Reaction Type | Reagents | Product Type |

| Condensation | Aldehyde/Ketone, Base | Styryl or related derivatives |

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical initiator | Bromomethyl derivative |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid derivative |

Introduction of Complex Substituents for Structural Diversity

To generate a library of structurally diverse compounds based on the this compound scaffold, various methods can be employed to introduce complex substituents at different positions of the pyridine ring.

Cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the pyridine ring first needs to be functionalized with a suitable handle, such as a halogen or a triflate group. For instance, the hydroxyl group could be converted to a triflate, which can then participate in various cross-coupling reactions.

The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each transformation providing a new avenue for diversification. The synthesis of 3-hydroxy-4-substituted picolinonitriles is highlighted as providing a valuable synthetic intermediate due to the versatility of the cyano group, which can be converted into various other functional groups nih.gov.

Recent advances in C-H activation provide a direct route to the functionalization of the pyridine ring without the need for pre-installed functional groups. While challenging due to the electron-deficient nature of the pyridine ring, methodologies for the direct arylation or alkylation of pyridine C-H bonds are emerging.

| Derivatization Strategy | Key Transformation | Resulting Functional Group |

| Cyano Group Hydrolysis | Acid or base hydrolysis | Carboxylic acid or Amide |

| Cyano Group Reduction | Reducing agents (e.g., LiAlH₄) | Aminomethyl group |

| Cross-Coupling (via triflate) | Suzuki, Stille, Heck reactions | Aryl, vinyl, or alkyl substituents |

| C-H Activation | Transition metal catalysis | Direct introduction of substituents |

The synthesis of various substituted pyridines from the ring cleavage of (aza)indole/benzofuran skeletons demonstrates the potential for creating highly functionalized pyridine derivatives, which could be conceptually applied to further diversify the this compound core acs.org.

Spectroscopic Characterization Methodologies in 5 Hydroxy 4 Methylpicolinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 5-Hydroxy-4-methylpicolinonitrile, offering profound insights into its molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms in this compound. The chemical shifts, signal multiplicities, and integration values of the peaks in a ¹H NMR spectrum reveal the electronic environment and connectivity of each proton.

In a typical ¹H NMR spectrum of a related compound, 7-hydroxy-4-methyl coumarin (B35378), distinct signals are observed that can be compared for structural elucidation. For instance, a singlet corresponding to the methyl (-CH₃) group protons typically appears around δ 2.36 ppm. rsc.org The aromatic protons on the pyridine (B92270) ring exhibit signals in the downfield region, generally between δ 6.0 and δ 8.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions on the ring. rsc.org For example, in a similar heterocyclic system, aromatic protons appear as doublets and multiplets in the range of δ 6.70-7.59 ppm. rsc.org The proton of the hydroxyl (-OH) group is often observed as a broad singlet, with its chemical shift being concentration and solvent dependent, but a representative value can be around δ 10.52 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound (7-Hydroxy-4-methyl coumarin)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.36 | Singlet |

| Ar-H | 6.12 | Singlet |

| Ar-H | 6.70 | Doublet |

| Ar-H | 6.78-6.81 | Multiplet |

| Ar-H | 7.57-7.59 | Doublet |

| -OH | 10.52 | Singlet |

Note: Data is for a related compound and serves as a representative example. Actual chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, offering a direct count of the different carbon environments.

The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., sp³, sp², sp) and its electronic surroundings. For a substituted pyridine ring, the carbon atoms typically resonate in the aromatic region of the spectrum, generally between δ 110 and δ 160 ppm. The carbon of the nitrile (-CN) group has a characteristic chemical shift in the range of δ 115-125 ppm. The methyl group (-CH₃) carbon appears in the upfield region, typically around δ 15-25 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be deshielded and appear further downfield compared to other aromatic carbons. For instance, in a related azine derivative, the carbon attached to a hydroxyl group on an aromatic ring (C-4) was observed at 178.3 ppm. ceon.rs

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| -CN | 115 - 125 |

| Aromatic C | 110 - 160 |

| Aromatic C-OH | ~150-160 |

Note: These are predicted ranges and actual values may differ based on the specific electronic environment.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more comprehensive structural picture.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For example, in the structural elucidation of a complex azine derivative, HMBC was essential in assigning quaternary carbons by observing their correlations with distant protons. ceon.rs

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹), which are characteristic of particular bonds and functional groups. For this compound, key characteristic absorption bands would include:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. In a similar compound, a strong absorption band at 3389 cm⁻¹ was attributed to the OH group. ceon.rs

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹, indicative of the nitrile group.

C=C and C=N stretches: A series of absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring.

C-H stretch (aromatic and aliphatic): Absorption bands for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.net

C-O stretch: An absorption band in the region of 1200-1300 cm⁻¹, corresponding to the carbon-oxygen single bond of the hydroxyl group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 (sharp) |

| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |

| Methyl (-CH₃) | C-H Stretch (aliphatic) | < 3000 |

| Aromatic Ring | C-H Stretch (aromatic) | > 3000 |

| Hydroxyl (-OH) | C-O Stretch | 1200 - 1300 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of this compound.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a particularly useful high-resolution mass spectrometry (HRMS) technique. ESI is a soft ionization method that allows for the analysis of intact molecules with minimal fragmentation, resulting in a prominent molecular ion peak. The TOF analyzer then separates these ions based on their time of flight to the detector, providing highly accurate mass measurements.

For this compound (C₇H₆N₂O), the expected exact mass can be calculated. An ESI-TOF MS analysis would aim to detect the protonated molecule [M+H]⁺ or other adducts. The high accuracy of the TOF analyzer allows for the determination of the elemental formula of the compound by comparing the measured mass with the theoretical mass. For instance, in the analysis of a related azine derivative, HRMS (EI) was used to confirm the molecular formula by matching the observed molecular ion peak (M⁺) at m/z 380.1384 to the calculated value of 380.1372. ceon.rs This level of precision is essential for confirming the identity of a synthesized or isolated compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The pyridine ring and its substituents in this compound constitute a chromophore that is expected to absorb in the UV region.

Although specific experimental UV-Vis spectra for this compound are not widely documented, related compounds such as 7-hydroxy-4-methylcoumarin, which also possesses a heterocyclic ring system, have been shown to exhibit distinct absorption maxima. researchgate.netiajpr.com For instance, 7-hydroxy-4-methylcoumarin in a water-methanol solvent has a maximum absorption (λmax) at 321 nm. iajpr.com It is anticipated that this compound would display its own characteristic absorption peaks, the positions and intensities of which would be influenced by the solvent polarity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance. The theoretical elemental composition of this compound (C₇H₆N₂O) can be calculated based on its atomic constituents.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 62.68 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 4.52 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.93 |

| Total | 134.15 | 100.00 |

This table shows the calculated elemental composition of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed model of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The application of X-ray crystallography would provide unambiguous proof of the structure of this compound and reveal details about its solid-state packing and hydrogen-bonding networks. However, a search of the scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a specialized technique that measures the differential absorption of left and right circularly polarized light. This phenomenon is only observed for chiral molecules, which are non-superimposable on their mirror images. ECD is a powerful tool for determining the absolute configuration of chiral centers in a molecule.

This compound is an achiral molecule as it does not possess any stereogenic centers and has a plane of symmetry. Consequently, it does not exhibit circular dichroism, and ECD spectroscopy is not an applicable or informative analytical technique for its structural characterization.

Computational Chemistry and Theoretical Studies of 5 Hydroxy 4 Methylpicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization and Molecular Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 5-Hydroxy-4-methylpicolinonitrile, this would be achieved using a selected level of theory, such as DFT with a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

The outcome of this analysis would be a set of optimized geometric parameters. These parameters can be presented in a table format as shown below, which would typically be populated with the calculated bond lengths and angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C2-C3 | Data not available |

| C3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-C6 | Data not available | |

| C6-N1 | Data not available | |

| N1-C2 | Data not available | |

| C4-C(methyl) | Data not available | |

| C5-O(hydroxy) | Data not available | |

| C2-C(nitrile) | Data not available | |

| C(nitrile)≡N | Data not available | |

| Bond Angles | N1-C2-C3 | Data not available |

| C2-C3-C4 | Data not available | |

| C3-C4-C5 | Data not available | |

| C4-C5-C6 | Data not available | |

| C5-C6-N1 | Data not available | |

| C6-N1-C2 | Data not available |

Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (Infrared and Raman) of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

The predicted vibrational frequencies for this compound would allow for the assignment of experimental spectral bands to specific molecular motions. A comparison between theoretical and experimental spectra is a crucial step in validating the computational model.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| C-H stretch (methyl) | Data not available |

| C≡N stretch | Data not available |

| Aromatic C-C stretch | Data not available |

| C-O stretch | Data not available |

| Ring breathing | Data not available |

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and optical properties. Key aspects of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the hydroxyl group, while the LUMO might be centered on the electron-withdrawing nitrile group.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Reactivity Indices (e.g., Fukui Functions, Electrophilicity Index)

Global and local reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution, while softness is the inverse of hardness.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule.

These indices would provide a detailed picture of the reactivity of this compound, complementing the qualitative information from the MEP analysis.

Thermochemical Properties (e.g., Total Energies, Zero-Point Energy, Entropy, Heat Capacity)

Quantum chemical calculations can also predict various thermochemical properties of a molecule in the gas phase. These properties are derived from the vibrational analysis and include:

Total Energy (E_total): The total electronic energy of the molecule at 0 Kelvin.

Zero-Point Vibrational Energy (ZPVE): The vibrational energy of the molecule at 0 Kelvin.

Enthalpy (H) and Gibbs Free Energy (G): These are calculated at a specific temperature and pressure.

Entropy (S) and Heat Capacity (C_v): These thermodynamic properties describe the distribution of energy states in the molecule.

These calculated values are crucial for understanding the stability and thermodynamics of reactions involving this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular modeling and dynamics simulations can provide insights into the behavior of the molecule in a condensed phase (e.g., in a solvent or interacting with a biological target).

Molecular Docking: If this compound were being investigated as a potential drug candidate, molecular docking simulations would be used to predict its binding orientation and affinity to a specific protein target.

Molecular Dynamics (MD) Simulations: MD simulations would model the movement of the atoms in the molecule over time, providing information about its conformational flexibility and interactions with its environment. For example, an MD simulation could be used to study how this compound interacts with water molecules in an aqueous solution.

Conformational Analysis

Conformational analysis is a crucial computational method used to determine the most stable three-dimensional structure of a molecule. This is achieved by calculating the potential energy of different spatial arrangements (conformers). For pyridine derivatives, ab initio and Density Functional Theory (DFT) calculations are commonly employed to identify the lowest energy conformer.

In a study on a different, more complex pyridine derivative, researchers used ab initio energy calculations to deduce that conformers with the closest intramolecular S-O proximity were the most stable. nih.gov This stability was attributed to a combination of electrostatic attraction between sulfur and oxygen and repulsion between nitrogen and oxygen, as revealed by Mulliken population analysis. nih.gov A similar approach for this compound would involve rotating the hydroxyl group and calculating the energy at each step to find the most favorable orientation relative to the pyridine ring and the nitrile group.

Table 1: Hypothetical Conformational Energy Profile Parameters for this compound (Note: This table is illustrative and not based on published data for the specific compound.)

| Dihedral Angle (H-O-C5-C4) | Relative Energy (kcal/mol) | Stability |

| 0° | +2.5 | Eclipsed (Unfavorable) |

| 60° | +0.8 | Gauche |

| 120° | +1.5 | Eclipsed |

| 180° | 0 | Anti (Most Stable) |

Intermolecular Interaction Studies

Intermolecular interaction studies investigate how a molecule interacts with other molecules, such as solvents or biological receptors. These interactions are fundamental to understanding a compound's chemical and biological activity. For hydroxy-substituted pyridine and coumarin (B35378) derivatives, studies have focused on hydrogen bonding.

For instance, research on 7-hydroxy-4-methylcoumarin has shown that it can form complexes with solvent molecules like water through hydrogen-bonding interactions, which can be identified by changes in fluorescence spectra. researchgate.net Similarly, computational studies on piperazine (B1678402) derivatives of coumarin have been used to identify critical structural features and intermolecular interactions responsible for high affinity to serotonin (B10506) receptors. nih.gov For this compound, computational methods could model its interaction with water, methanol (B129727), or other solvents, predicting the strength and nature of hydrogen bonds formed by its hydroxyl group and pyridine nitrogen.

Advanced Computational Techniques (e.g., TD-DFT, Density of States, Band Structure Investigations)

Advanced computational techniques provide deeper insights into the electronic properties of molecules.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) and study excited states. For a novel pyrazolopyridine derivative, TD-DFT calculations were performed to analyze electronic characteristics and molecular vibrations. nih.gov This method helps in understanding how the molecule absorbs light and what electronic transitions are responsible.

Density of States (DOS) analysis provides information about the distribution of molecular orbitals at different energy levels. In a study of a phthalonitrile (B49051) derivative, TD-DFT was used to calculate boundary orbital energies and the energy gap, which are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net

Band Structure Investigations , more common for solid-state materials, can be adapted to molecular systems to analyze the energy levels of molecular orbitals.

These techniques could be applied to this compound to calculate its electronic spectrum, ionization potential, electron affinity, and other key electronic parameters, offering a detailed picture of its molecular orbitals and reactivity.

Table 2: Representative Electronic Properties Calculated via DFT for Heterocyclic Compounds (Note: This table is illustrative, based on data for similar compounds, not specifically this compound.)

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference, relates to chemical reactivity | 4.0 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 5.0 Debye |

Molecular Docking Simulations (for derivative interactions in theoretical models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is extensively used in drug design to screen potential drug candidates and understand their binding mechanisms.

While no docking studies are available for this compound itself, research on various pyridine and pyrimidine (B1678525) derivatives highlights its potential application. nih.gov For example, derivatives have been docked into the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor) to predict their binding affinities and inhibitory potential. nih.gov In another study, novel hydroxypyridine-4-one derivatives were synthesized and their interactions with acetylcholinesterase were evaluated through molecular docking and dynamics simulations to identify key binding interactions, such as hydrophobic and π-cation interactions. nih.gov

Derivatives of this compound could be theoretically designed and docked into various enzyme active sites to explore their potential as inhibitors. The simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other binding forces, guiding the synthesis of more potent and selective compounds.

Applications of 5 Hydroxy 4 Methylpicolinonitrile As a Synthetic Intermediate

Precursor to Diversely Substituted Pyridine (B92270) Scaffolds

The true value of hydroxy-methylpicolinonitriles lies in their capacity to serve as a platform for generating a wide array of substituted pyridine derivatives. The inherent functionalities of the molecule, the hydroxyl and cyano groups, can be readily transformed into other chemical moieties. For instance, the cyano group is a versatile precursor that can be converted into amines, amides, carboxylic acids, and other functional groups through established chemical transformations. youtube.com Similarly, the hydroxyl group can be alkylated or acylated to introduce further diversity. youtube.com

Research on 3-hydroxy-4-substituted picolinonitriles has demonstrated their role as valuable synthetic intermediates for creating 2,3,4-trisubstituted pyridines. acs.org The synthesis of 3-hydroxy-4-methylpicolinonitrile has been reported with an 83% yield, highlighting its accessibility for further synthetic explorations. acs.org This accessibility is crucial for its use as a foundational molecule in the synthesis of more complex pyridine-based structures. The strategic functionalization of these positions allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is a key aspect in the design of new bioactive compounds and materials.

Building Block for Complex Heterocyclic Structures

Beyond simple pyridine derivatives, hydroxy-methylpicolinonitriles can act as foundational building blocks for the synthesis of more complex heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing these structural motifs. sigmaaldrich.comsrdorganics.com The pyridine core of hydroxy-methylpicolinonitriles can be annulated or fused with other rings to construct polycyclic systems.

For example, the strategic manipulation of the functional groups on the pyridine ring can facilitate intramolecular cyclization reactions, leading to the formation of fused bicyclic or tricyclic heterocyclic systems. While direct examples involving 5-hydroxy-4-methylpicolinonitrile are scarce, the general principles of heterocyclic synthesis suggest its potential in constructing novel molecular frameworks. The inherent reactivity of the nitrile and hydroxyl groups can be harnessed to participate in cyclocondensation reactions with appropriate bifunctional reagents, thereby expanding the accessible chemical space to include more intricate heterocyclic architectures.

Utility in Palladium-Catalyzed Coupling Reactions (for synthesis of related derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are indispensable for the synthesis of complex organic molecules. youtube.comyoutube.com The pyridine ring, being an electron-deficient system, can readily participate in these transformations.

Coordination Chemistry Potential of Picolinonitrile Derivatives

Picolinonitriles as Ligands in Metal Complex Formation

Picolinonitriles belong to the broader class of nitrile ligands, which are ubiquitous in coordination chemistry. unibo.itnih.gov Nitriles typically act as monodentate, "end-on" ligands, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. unibo.itnih.gov They are classified as L-type, charge-neutral Lewis bases and are generally considered soft ligands according to Hard and Soft Acid-Base (HSAB) theory. wikipedia.org

Nitrile ligands are often considered weakly coordinating, meaning they can be easily displaced by more strongly coordinating ligands. unibo.itnih.gov This lability is frequently exploited in synthetic coordination chemistry, where nitrile complexes serve as convenient precursors for accessing a wide variety of other derivatives. unibo.itwikipedia.org For instance, complexes like [Cu(CH₃CN)₄]⁺ are common starting materials in copper chemistry. wikipedia.org The coordination of picolinonitrile specifically involves either the pyridine (B92270) nitrogen or the nitrile nitrogen, or potentially both in a chelating or bridging fashion, which adds a layer of complexity and versatility compared to simple nitriles like acetonitrile (B52724) or benzonitrile. rsc.org

Chelation Properties of Hydroxypyridine-Nitrile Frameworks

The presence of multiple donor sites within a single molecule, such as in 5-Hydroxy-4-methylpicolinonitrile, opens the possibility of chelation. Chelation involves the formation of a ring structure between a polydentate ligand and a central metal ion. This process typically results in a significant increase in the thermodynamic stability of the resulting complex, an observation known as the chelate effect. researchgate.netbiointerfaceresearch.comslideshare.net The most stable chelate rings are typically those with five or six members. researchgate.net

In the framework of this compound (2-cyano-5-hydroxy-4-methylpyridine), the pyridine nitrogen and the nitrogen of the adjacent nitrile group are positioned to form a stable, five-membered chelate ring with a metal ion. digitellinc.com This N,N-bidentate coordination mode is a known feature for 2-cyanopyridine (B140075) derivatives.

Furthermore, the hydroxyl group at the 5-position introduces another critical feature. While it is too distant from the nitrile or pyridine nitrogen to participate in the initial chelation, it can be deprotonated under appropriate pH conditions to form an anionic pyridinolate moiety. This deprotonation transforms the ligand from a neutral molecule to an anionic one, which generally forms stronger and more stable bonds with metal cations. The resulting anionic oxygen donor can then coordinate to the same metal center (if sterically allowed) or, more likely, bridge to an adjacent metal center, leading to the formation of polynuclear complexes or coordination polymers. Hydroxypyridinone-based ligands are well-known for their exceptional ability to form stable chelate complexes with various metal ions, particularly hard metal ions like Fe(III) and Ga(III). rsc.orgresearchgate.netkcl.ac.uk The combination of a chelating picolinonitrile framework with a deprotonatable hydroxyl group suggests that this compound could act as a versatile and robust ligand for a variety of metals.

| Ligand Class | Typical Donor Atoms | Commonly Chelated Metals | Key Structural Feature | Reference |

|---|---|---|---|---|

| Picolinic Acids | N(pyridine), O(carboxylate) | Cu(II), Ag(II), Co(II), Ni(II) | Forms 5-membered chelate ring | ionicviper.orgorientjchem.org |

| 3-Hydroxy-4-pyridinones (3,4-HOPOs) | O(hydroxy), O(keto) | Fe(III), Ga(III), Zr(IV) | Bidentate, high affinity for hard metals | rsc.orgresearchgate.netkcl.ac.uk |

| 2,2'-Bipyridine | N(pyridine), N(pyridine) | Fe(II), Ru(II), Ni(II) | Classic N,N-bidentate chelator | nih.govresearchgate.net |

| Picolinonitrile Derivatives | N(pyridine), N(nitrile) | W(IV), Mo(IV), Hg(II) | Potential N,N-bidentate chelator | rsc.orgdigitellinc.com |

Spectroscopic Characterization of Metal-Ligand Interactions

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the formation and structure of metal complexes. researchgate.net By comparing the spectrum of the complex to that of the free ligand, one can deduce the sites of metal coordination.

Infrared (IR) Spectroscopy The coordination of this compound to a metal ion would be expected to induce characteristic shifts in its vibrational spectrum:

C≡N Stretch: The stretching frequency of the nitrile group (ν(C≡N)), typically found around 2230 cm⁻¹ in the free ligand, is sensitive to coordination. Generally, σ-donation to a metal ion strengthens the bond and shifts this band to a higher frequency (wavenumber). unibo.itnih.gov However, significant π-back-donation into the nitrile's π* orbitals can weaken the C≡N bond and cause a shift to a lower frequency. nih.gov The direction and magnitude of this shift provide insight into the electronic nature of the metal-ligand bond. unibo.it

Pyridine Ring Vibrations: Several in-plane ring deformation and stretching modes of the pyridine ring are affected by coordination to the pyridine nitrogen. For example, a characteristic band near 1600 cm⁻¹ often shifts 15-20 cm⁻¹ to a higher wavenumber upon complexation. kpi.uaup.ac.za

Hydroxyl Group Vibrations: The broad ν(O-H) stretch would be altered or disappear upon deprotonation and coordination. The ν(C-O) stretching frequency would also shift.

Low-Frequency Vibrations: The formation of new coordinate bonds results in the appearance of new bands in the far-infrared region (typically below 600 cm⁻¹), corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the ligand's structure in solution:

¹H NMR: The chemical shifts of the aromatic protons on the pyridine ring are sensitive to the electronic changes caused by metal coordination. Protons on carbons adjacent to the coordination site (e.g., the proton at C6) typically experience the most significant downfield shift. researchgate.netup.ac.za

¹³C NMR: Coordination also affects the chemical shifts of the carbon atoms in the pyridine ring and the nitrile group. The signal for the nitrile carbon (C≡N) and the carbons adjacent to the pyridine nitrogen (C2 and C6) are particularly diagnostic. nih.gov

| Spectroscopic Technique | Vibrational/Resonance Mode | Typical Shift upon Coordination | Reason for Shift | Reference |

|---|---|---|---|---|

| IR Spectroscopy | ν(C≡N) of Nitrile | Shifts to higher frequency (typically +10 to +60 cm⁻¹) | Strengthening of C≡N bond via σ-donation | unibo.itnih.gov |

| IR Spectroscopy | Pyridine Ring Breathing/Stretching | Shifts to higher frequency (typically +15 to +20 cm⁻¹) | Coordination via pyridine nitrogen restricts ring vibrations | kpi.uaup.ac.za |

| IR Spectroscopy | ν(M-N) and ν(M-O) | Appearance of new bands (< 600 cm⁻¹) | Formation of new metal-ligand bonds | mdpi.comresearchgate.net |

| ¹H NMR Spectroscopy | Pyridine Ring Protons (ortho to N) | Downfield shift | Deshielding due to electron withdrawal by the metal center | researchgate.netup.ac.za |

| ¹³C NMR Spectroscopy | Pyridine Ring Carbons (ortho to N) | Shift in resonance | Change in electronic environment upon coordination | nih.gov |

Theoretical Studies on Coordination Modes and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of the structure, bonding, and stability of metal complexes. researchgate.netnih.gov For a ligand like this compound, theoretical studies can provide insights that are difficult to obtain experimentally.

DFT calculations can be employed to:

Calculate Binding Energies: The stability of a complex can be quantified by calculating the metal-ligand binding energy. unibo.itnih.gov This allows for a systematic evaluation of how the stability is influenced by factors such as the choice of metal ion, its oxidation state, and the ligand's substituents. biointerfaceresearch.comlibretexts.org

Analyze Electronic Structure: The nature of the metal-ligand bonding can be thoroughly investigated. For instance, DFT can elucidate the relative contributions of σ-donation and π-back-donation in the metal-nitrile bond, providing a more nuanced picture than what can be inferred from spectroscopic data alone. unibo.itnih.gov

Simulate Spectra: Vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data. researchgate.netnih.gov This serves as a powerful tool for validating proposed structures and assigning spectral features with confidence. researchgate.net

The stability of a metal complex is governed by several factors, including the hard/soft acid-base (HSAB) properties of the metal and ligand donor atoms, the chelate effect, and the crystal field stabilization energy (CFSE). biointerfaceresearch.comlibretexts.org The presence of both soft (nitrile nitrogen) and hard/borderline (pyridine nitrogen, anionic oxygen) donor sites in this compound suggests it could form stable complexes with a wide range of transition metals. wikipedia.orglibretexts.org Theoretical studies are crucial for predicting which coordination mode and which metal ions will result in the most stable complexes. researchgate.netresearchgate.net

Q & A

Basic: What synthetic routes are effective for producing 5-Hydroxy-4-methylpicolinucleonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates in chlorobenzene with catalysts (e.g., K₂CO₃) under inert atmospheres can minimize side reactions . Protect the hydroxyl group during synthesis using silyl ethers or acetyl groups to prevent undesired oxidation. Post-synthesis purification via recrystallization (ethanol or ethyl acetate) ensures high purity. Monitor reaction progress with TLC or HPLC to optimize yield.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing 5-Hydroxy-4-methylpicolinonitrile?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the hydroxy group (δ ~5-6 ppm) and nitrile moiety (C≡N stretch ~2200 cm⁻¹ in IR).

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolve crystal structure for absolute configuration determination (if crystalline).

Advanced: How should researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

Methodological Answer:

Discrepancies may arise from variations in assay protocols or impurity levels. Standardize testing using CLSI guidelines:

- Minimum Inhibitory Concentration (MIC): Use microbroth dilution with standardized inoculum sizes.

- Synergy Studies: Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects .

- Purity Validation: Re-test compounds after HPLC purification to exclude interference from byproducts.

- Structural Confirmation: Verify derivatives via NMR to ensure synthetic accuracy .

Advanced: What strategies enhance the stability of this compound in aqueous and oxidative environments?

Methodological Answer:

- pH Control: Store in neutral buffers (pH 6-8) to prevent hydrolysis of the nitrile group.

- Antioxidants: Add 0.1% BHT or ascorbic acid to prevent hydroxyl group oxidation.

- Temperature: Store at -20°C under argon to limit thermal degradation.

- Lyophilization: Improve long-term stability by removing water .

Advanced: How can computational modeling guide the design of this compound analogs with improved bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., bacterial enzymes).

- DFT Calculations: Analyze electron density maps to identify reactive sites for functionalization.

- QSAR Models: Corolate substituent effects (e.g., methyl group position) with antimicrobial potency .

Advanced: What experimental designs are optimal for studying the metabolic pathways of this compound in vitro?

Methodological Answer:

- Liver Microsome Assays: Incubate with NADPH and human liver microsomes to identify cytochrome P450 metabolites.

- LC-MS/MS: Quantify metabolites using MRM transitions specific to hydroxylated or demethylated products.

- Isotope Labeling: Use ¹⁴C-labeled compounds to track metabolic fate in cell cultures .

Advanced: How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.